![molecular formula C6H11NO5S B150904 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate CAS No. 769167-53-5](/img/structure/B150904.png)

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

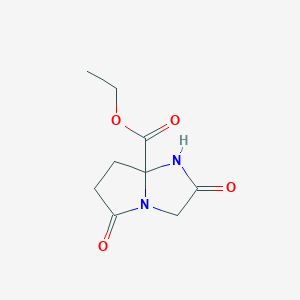

The compound (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate is a bicyclic structure derived from trans-4-hydroxy-L-proline. It is a part of a class of organic compounds that are characterized by their seven-membered ring systems containing heteroatoms such as oxygen and nitrogen. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, a closely related compound, has been improved through a method that starts with trans-4-hydroxy-L-proline. A protection group strategy using benzyloxycarbonyl (Cbz) allows for the reactions to proceed under mild conditions. The overall yield of the title compound is reported to be 70% after six steps . Although the methanesulfonate derivative is not explicitly mentioned, the synthesis of the core bicyclic structure is crucial and can be adapted for further functionalization.

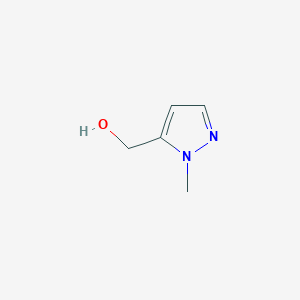

Molecular Structure Analysis

The molecular structure of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate is not directly discussed in the provided papers. However, the structure can be inferred from the synthesis of similar compounds. The bicyclic system includes an oxa (oxygen-containing) and an azabicyclo (nitrogen-containing) ring, which are likely to influence the compound's reactivity and interaction with other molecules due to the presence of heteroatoms .

Chemical Reactions Analysis

The papers provided do not detail the chemical reactions specific to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate. However, the synthesis of related azabicycloheptane derivatives involves the conversion of intermediates into sulfonate esters, followed by deprotection and cyclization to yield the final bicyclic structures . Additionally, the thermolysis of related 3-azatricycloheptanes can lead to valence bond isomerization and the formation of seven-membered heterocycles, which may be relevant to the reactivity of the methanesulfonate derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate are not explicitly provided in the papers. However, the properties of such compounds are generally influenced by the presence of heteroatoms and the bicyclic structure. These factors can affect the compound's boiling point, solubility, stability, and reactivity. The synthesis paper suggests that the reactions to produce the core structure are carried out under mild conditions, which may indicate a certain level of stability for the compound .

Scientific Research Applications

Anaerobic Oxidation of Methane with Sulphate

The anaerobic oxidation of methane (AOM) with sulphate is a significant process in marine environments, mediated by a consortium of methanotrophic archaea and sulphate-reducing bacteria. This review provides insights into the lipid biomarker signatures for chemotaxonomic identification of AOM communities, highlighting the differences and similarities between various AOM consortia (Niemann & Elvert, 2008).

Oxidation of Sulfur Compounds by Photocatalysis

This paper discusses the oxidation of reduced sulfur compounds, such as methanethiol and dimethylsulfide, using photocatalytic processes. It reviews various TiO2-based photocatalytic materials and alternative materials based on aromatic photosensitizers for the efficient oxidation of these gaseous compounds, which is relevant to industrial and water treatment applications (Cantau et al., 2007).

Methane's Role in Plant Physiology

This review explores methane's biological roles in regulating plant physiology, including its production by an aerobic, non-microbial pathway from plants and its roles in enhancing plant tolerance against abiotic stresses. Methane interactions with reactive oxygen species and other gaseous signaling molecules are discussed, suggesting its potential as a component of plant survival strategies (Li, Wei, & Shen, 2019).

Methane as a Resource: Methanotrophs' Value

Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide range of potential biotechnological applications. This review discusses the production of single-cell protein, biopolymers, and other valuable products from methane, highlighting the potential for methanotrophs to generate value while sequestering a greenhouse gas (Strong, Xie, & Clarke, 2015).

Homogeneous Functionalization of Methane

This comprehensive review addresses the challenge of developing cost-effective and cleaner processes for converting methane from natural gas into fuels and chemicals. It reviews homogeneous systems for methane conversion to functionalized products, classifying various reports based on practical considerations and mechanisms of elementary reactions with methane, highlighting the need for advancements in utilizing O2 as a coreactant (Gunsalus et al., 2017).

properties

IUPAC Name |

methanesulfonic acid;(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.CH4O3S/c7-5-4-1-3(8-5)2-6-4;1-5(2,3)4/h3-4,6H,1-2H2;1H3,(H,2,3,4)/t3-,4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZDOTKDUXCCGP-MMALYQPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1C2CNC1C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1[C@H]2CN[C@@H]1C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582081 |

Source

|

| Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate | |

CAS RN |

769167-53-5 |

Source

|

| Record name | Methanesulfonic acid--(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)

![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)